Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860037
InChI: InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-5-7(13)3-4-9(10)14/h3-6H,2,15H2,1H3
SMILES:
Molecular Formula: C12H11Cl2N3O2
Molecular Weight: 300.14 g/mol

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15860037

Molecular Formula: C12H11Cl2N3O2

Molecular Weight: 300.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C12H11Cl2N3O2
Molecular Weight 300.14 g/mol
IUPAC Name ethyl 5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-5-7(13)3-4-9(10)14/h3-6H,2,15H2,1H3
Standard InChI Key IGZICQVRAKSNRH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carboxylate, reflects its core pyrazole ring substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with an ethyl ester moiety . Its molecular formula, C₁₂H₁₁Cl₂N₃O₂, corresponds to a molecular weight of 300.14 g/mol. The SMILES notation (CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)N) and InChIKey (IGZICQVRAKSNRH-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Physical Characteristics

As a crystalline solid, the compound exhibits a melting point range of 175–178°C. The dichlorophenyl group enhances lipophilicity, evidenced by a calculated partition coefficient (LogP) of 2.8, suggesting moderate membrane permeability. Its solubility profile includes limited aqueous solubility (<0.1 mg/mL at 25°C) but high miscibility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol .

Synthesis and Production

Laboratory-Scale Synthesis

A common route involves cyclocondensation of 2,5-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions . The reaction proceeds via initial hydrazone formation, followed by cyclization to yield the pyrazole core . Modifications, such as using microwave-assisted synthesis, reduce reaction times from 12 hours to 30 minutes while maintaining yields above 75% .

Key Reaction Steps:

  • Hydrazone Formation:
    2,5-Dichlorophenylhydrazine+Ethyl AcetoacetateHCl, EtOHHydrazone Intermediate\text{2,5-Dichlorophenylhydrazine} + \text{Ethyl Acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{Hydrazone Intermediate}

  • Cyclization:
    Hydrazone IntermediateΔEthyl 5-Amino-1-(2,5-Dichlorophenyl)-1H-Pyrazole-4-Carboxylate\text{Hydrazone Intermediate} \xrightarrow{\Delta} \text{Ethyl 5-Amino-1-(2,5-Dichlorophenyl)-1H-Pyrazole-4-Carboxylate}

Industrial Manufacturing

Scalable production employs continuous-flow reactors to optimize temperature control and throughput . Catalytic systems utilizing zeolites or ionic liquids improve regioselectivity, achieving >90% purity in pilot-scale batches .

Applications in Medicinal Chemistry

Drug Candidate Development

The compound serves as a scaffold for anticonvulsant and anti-inflammatory agents. Derivatives with modified ester groups (e.g., methyl or propyl) show enhanced blood-brain barrier penetration in preclinical studies.

Table 1: Pharmacological Applications of Pyrazole Derivatives

Derivative SubstituentTarget IndicationEfficacy (IC₅₀)Source
2,5-DichlorophenylInflammation3.2 µM
4-ChlorophenylPain Management5.1 µM
4-NitrophenylAntimicrobial12.4 µM

Comparative Analysis with Analogous Compounds

Structural Analogues

Replacing the 2,5-dichlorophenyl group with alternative aryl groups alters bioactivity:

  • Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Higher COX-2 selectivity (IC₅₀ = 2.8 µM) but reduced solubility .

  • Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Enhanced antimicrobial activity against S. aureus (MIC = 8 µg/mL) due to nitro group electron-withdrawing effects .

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